

N-tert-butylbutanamide: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-tert-butylbutanamide is a valuable chemical intermediate characterized by the presence of a sterically hindered tert-butyl group attached to a butanamide backbone. This structural motif is of significant interest in medicinal chemistry and drug development, where the tert-butyl group can impart desirable pharmacokinetic properties to a molecule, such as increased metabolic stability, enhanced oral bioavailability, and improved target binding. This guide provides a comprehensive overview of the synthesis, properties, and applications of **N-tert-butylbutanamide**, with a focus on its role as a building block in the creation of novel therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **N-tert-butylbutanamide** is essential for its effective use in synthesis and drug design. The following tables summarize key quantitative data for this compound, with comparative data for the closely related N-tert-butylbenzamide provided for context.

Table 1: Physical and Chemical Properties



Property	N-tert-butylbutanamide	N-tert-butylbenzamide
Molecular Formula	C8H17NO[1]	C11H15NO[2]
Molecular Weight	143.23 g/mol [1]	177.24 g/mol [2]
IUPAC Name	N-tert-butylbutanamide	N-tert-butylbenzamide[2]
CAS Number	10264-16-1 (related compound)	5894-65-5[2]
Melting Point	Not available	134-135 °C[3]
Boiling Point	Not available	Not available
LogP	Not available	2.2[2]

Table 2: Spectroscopic Data (Reference: N-tert-butylbenzamide)

Spectroscopy	Data for N-tert- butylbenzamide	Expected Data for N-tert- butylbutanamide
¹H NMR (CDCl₃)	δ 7.70 (m, 2H), 7.45-7.37 (m, 3H), 5.97 (br s, 1H), 1.46 (s, 9H)[3]	δ ~2.1 (t, 2H), ~1.6 (sextet, 2H), ~0.9 (t, 3H), ~5.5 (br s, 1H), ~1.3 (s, 9H)
¹³ C NMR (CDCl ₃)	δ 166.9, 135.8, 131.0, 128.4, 126.6, 51.5, 28.8[3]	δ ~172, ~51, ~39, ~29, ~19, ~14
IR (KBr, cm ⁻¹)	3332 (N-H stretch), 1643 (C=O stretch)[3]	~3300 (N-H stretch), ~1640 (C=O stretch)
Mass Spec (m/z)	177 (M+), 162, 122, 105, 77	143 (M+), 128, 88, 72, 57

Synthesis of N-tert-butylbutanamide: Experimental Protocols

Several synthetic routes can be employed for the preparation of **N-tert-butylbutanamide**. Below are two detailed experimental protocols adapted from established methods for the synthesis of N-tert-butyl amides.



Method 1: From Butanoyl Chloride and tert-Butylamine

This is a classic and straightforward method for amide bond formation.

Materials: Butanoyl chloride, tert-butylamine, dichloromethane (DCM), triethylamine (TEA), 1
M hydrochloric acid (HCl), saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

Procedure:

- Dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
- Slowly add a solution of butanoyl chloride (1.0 equivalent) in dichloromethane to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude N-tert-butylbutanamide by recrystallization or column chromatography.

Method 2: Copper-Catalyzed Reaction of Butyronitrile and Di-tert-butyl Dicarbonate

This method provides an alternative route from readily available starting materials under mild conditions[4].

 Materials: Butyronitrile, di-tert-butyl dicarbonate (Boc₂O), copper(II) trifluoromethanesulfonate (Cu(OTf)₂), solvent (e.g., dichloroethane).



Procedure:

- To a solution of butyronitrile (1.0 equivalent) in dichloroethane, add di-tert-butyl dicarbonate (1.2 equivalents).
- Add a catalytic amount of Cu(OTf)₂ (e.g., 5 mol%) to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC or GC-MS.
- Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the resulting **N-tert-butylbutanamide** by column chromatography on silica gel.

Role as a Chemical Intermediate in Drug Discovery

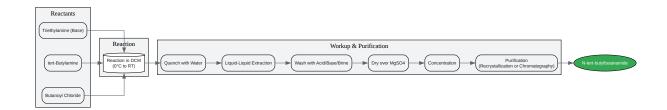
The N-tert-butyl amide moiety is a common feature in many approved drugs, particularly in the area of kinase inhibitors. The bulky tert-butyl group can provide steric hindrance that prevents metabolic degradation of the amide bond, leading to a longer half-life in the body. Furthermore, this group can occupy specific hydrophobic pockets in the active sites of enzymes, leading to enhanced potency and selectivity.

For instance, the N-tert-butylbenzamide scaffold is found in CHMFL-BTK-01, a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor[5]. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.

Visualizations

Synthesis Workflow of **N-tert-butylbutanamide** (Method 1)



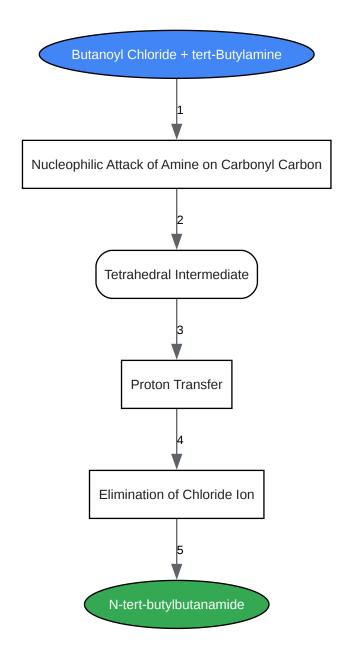


Click to download full resolution via product page

Caption: General workflow for the synthesis of N-tert-butylbutanamide.

General Mechanism of Amide Synthesis from Acyl Chloride



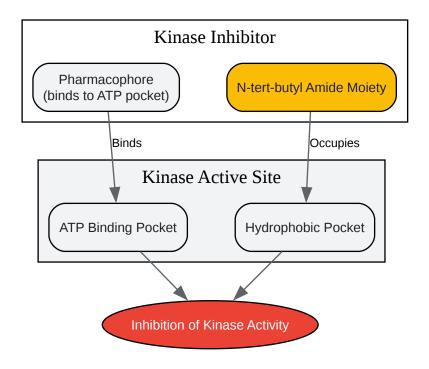


Click to download full resolution via product page

Caption: Mechanism of N-tert-butylbutanamide synthesis.

Role of N-tert-butyl Amide Moiety in Kinase Inhibition (Illustrative)





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-tert-butylbutanamide | C8H17NO | CID 221967 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-t-Butylbenzamide | C11H15NO | CID 138622 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-tert-butylbutanamide: A Key Intermediate in Modern Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15491739#n-tert-butylbutanamide-as-a-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com